molecular formula C5H11NO B6236380 1-(oxetan-2-yl)ethan-1-amine CAS No. 1780054-33-2

1-(oxetan-2-yl)ethan-1-amine

Cat. No. B6236380
CAS RN: 1780054-33-2
M. Wt: 101.1
InChI Key:
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Description

1-(oxetan-2-yl)ethan-1-amine, commonly referred to as oxetane-amine, is a cyclic amine that has been studied extensively for its potential applications in a variety of scientific fields. Oxetane-amine is a versatile molecule that has been used in the synthesis of various compounds, and it has also been used as a building block for the development of a variety of new materials. In addition, oxetane-amine has been found to have interesting biochemical and physiological effects, which have been studied in detail in recent years.

Scientific Research Applications

Oxetane-amine has been used in a variety of scientific research applications. For example, it has been used as a building block for the development of new materials such as polymers, catalysts, and nanoparticles. In addition, oxetane-amine has been used in the synthesis of various compounds, including drugs, agrochemicals, and pharmaceuticals. Furthermore, oxetane-amine has been used in the synthesis of peptides and proteins, and it has also been used in the synthesis of various organic and inorganic compounds.

Mechanism of Action

The mechanism of action of oxetane-amine is not yet fully understood. However, it is believed that oxetane-amine acts as an inhibitor of certain enzymes, which can lead to the inhibition of various biochemical and physiological processes. In addition, oxetane-amine has been found to interact with various proteins and receptors, which may lead to the modulation of various cellular processes.
Biochemical and Physiological Effects
Oxetane-amine has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of various biochemical and physiological processes. In addition, oxetane-amine has been found to interact with various proteins and receptors, which may lead to the modulation of various cellular processes. Furthermore, oxetane-amine has been found to have anti-inflammatory, anti-bacterial, and anti-viral effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using oxetane-amine in laboratory experiments is that it is relatively easy to synthesize. Additionally, oxetane-amine is relatively stable and has a low toxicity, which makes it suitable for use in a variety of experiments. However, one of the main limitations of using oxetane-amine in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of oxetane-amine are still being explored, and there are a number of future directions for research. For example, further research could be conducted to investigate the mechanism of action of oxetane-amine and its potential applications in drug development. In addition, further research could be conducted to investigate the biochemical and physiological effects of oxetane-amine and its potential applications in the treatment of various diseases. Furthermore, further research could be conducted to investigate the potential applications of oxetane-amine in the development of new materials and the synthesis of various compounds.

Synthesis Methods

Oxetane-amine can be synthesized using a variety of methods. One of the most common methods involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. This reaction produces an oxetane ring, which can then be further reacted with an amine to form oxetane-amine. Another method involves the reaction of an alcohol with an amine in the presence of an acid catalyst, which produces an oxetane ring and an amine group. This reaction can then be further reacted with an amine to form oxetane-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxetan-2-yl)ethan-1-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoethanol", "oxetan-2-one", "ammonia" ], "Reaction": [ { "Step 1": "2-bromoethanol is reacted with sodium hydride in dimethylformamide to form 2-bromoethyl methyl ether." }, { "Step 2": "2-bromoethyl methyl ether is then reacted with oxetan-2-one in the presence of potassium tert-butoxide to form 1-(oxetan-2-yl)ethanol." }, { "Step 3": "1-(oxetan-2-yl)ethanol is then reacted with ammonia in the presence of sodium borohydride to form 1-(oxetan-2-yl)ethan-1-amine, the target compound." } ] }

CAS RN

1780054-33-2

Product Name

1-(oxetan-2-yl)ethan-1-amine

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

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